

Technical Application Note: 4-Cyclopropyl-2-methylaniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4-Cyclopropyl-2-methylaniline

CAS No.: 1202161-11-2

Cat. No.: B1528671

[Get Quote](#)

Executive Summary

4-Cyclopropyl-2-methylaniline (CAS: 1202161-11-2) is a high-value "privileged structure" intermediate used extensively in the discovery of small molecule inhibitors for oncology and immunology. Its structural utility lies in the synergistic combination of the 4-cyclopropyl group (a metabolically stable, rigid lipophilic anchor) and the 2-methyl group (a steric handle that induces atropisomerism or non-planar conformations).

This guide details the compound's application in designing RORy modulators and Type II Kinase Inhibitors, supported by validated synthesis protocols and physicochemical data.

Structural Logic & Medicinal Chemistry Utility[1]

The efficacy of **4-Cyclopropyl-2-methylaniline** stems from its ability to solve specific binding and property challenges in drug design.

The "Magic Methyl" Effect (Ortho-Substitution)

The methyl group at the ortho position (C2) is not merely a hydrophobic filler. It serves a critical conformational role:

- **Torsional Strain:** It introduces steric clash with the carbonyl or aromatic ring attached to the aniline nitrogen (after coupling). This forces the molecule into a twisted conformation, breaking planarity.
- **Solubility & Selectivity:** This twist disrupts crystal packing energy (improving solubility) and often improves selectivity by preventing binding to flat, intercalating off-targets.

The Cyclopropyl Bioisostere (Para-Substitution)

The cyclopropyl group at the para position (C4) acts as a superior bioisostere to isopropyl or tert-butyl groups:

- **Metabolic Stability:** Unlike an isopropyl group, which possesses a reactive benzylic hydrogen susceptible to rapid CYP450 oxidation, the cyclopropyl ring is significantly more resistant to oxidative metabolism.
- **Electronic Character:** The cyclopropyl ring has partial σ -character (Walsh orbitals), allowing it to engage in unique cation- π or hydrophobic interactions within the target pocket.

Physicochemical Profile

Property	Value	Significance
Molecular Formula	C ₁₀ H ₁₃ N	Compact scaffold
Molecular Weight	147.22 g/mol	High ligand efficiency (LE) potential
LogP (Predicted)	~2.7	Ideal lipophilicity for membrane permeability
pKa (Aniline)	~4.5	Weak base; neutral at physiological pH
H-Bond Donors	2 (NH ₂)	Handle for Urea/Amide formation

Key Therapeutic Applications[1]

ROR γ Inverse Agonists (Autoimmune Disease)

The Retinoic Acid Receptor-related Orphan Receptor gamma (ROR γ) is a master regulator of Th17 cell differentiation.

- Mechanism: Inverse agonists bind to the Ligand Binding Domain (LBD) of ROR γ , destabilizing the active helix 12 (H12) conformation.
- Role of Scaffold: The 4-cyclopropyl-2-methylphenyl moiety is frequently employed as the "tail" group. The cyclopropyl group deeply penetrates the hydrophobic pocket (P2) of the LBD, while the 2-methyl group locks the orientation of the linker, maximizing potency.
- Reference: Patent CN108026039A identifies this specific aniline as a key intermediate for novel carbocyclic ROR γ modulators [1].

Type II Kinase Inhibitors (Oncology)

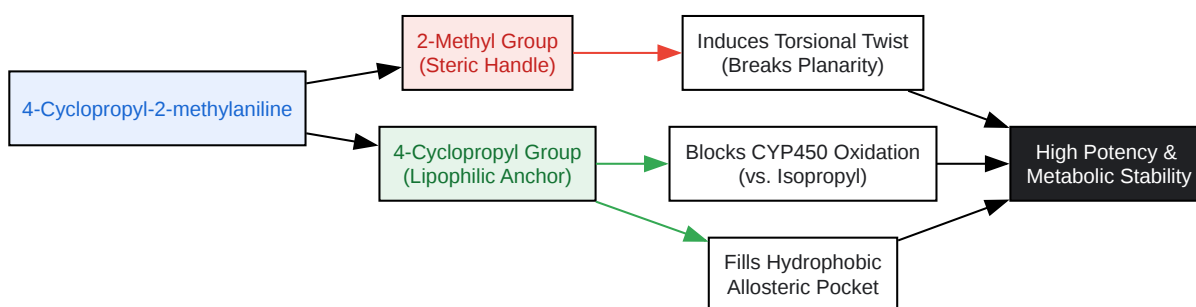
In kinase drug discovery (e.g., p38 MAP Kinase, B-Raf, VEGFR), inhibitors often target the inactive "DFG-out" conformation (Type II inhibition).

- Mechanism: These inhibitors use a urea or amide linker to bind to the hinge region and a hydrophobic tail to occupy the allosteric pocket exposed by the DFG flip.

- Role of Scaffold: **4-Cyclopropyl-2-methylaniline** is converted into a diaryl urea. The aniline nitrogen reacts to form the urea (hydrogen bonding to Glu/Asp residues), while the cyclopropyl-phenyl group fills the allosteric hydrophobic back-pocket.

Visual Workflows (Graphviz)

SAR Logic: Why this Scaffold?



[Click to download full resolution via product page](#)

Caption: Structural-Activity Relationship (SAR) rationale for the **4-cyclopropyl-2-methylaniline** scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-Cyclopropyl-2-methylaniline

Objective: Synthesize the target aniline from commercially available 4-bromo-2-methylaniline via Suzuki-Miyaura coupling. Scale: 1.0 gram scale (scalable to kg).

Reagents:

- Substrate: 4-Bromo-2-methylaniline (1.0 eq, 5.4 mmol)
- Coupling Partner: Cyclopropylboronic acid (1.3 eq, 7.0 mmol)
- Catalyst: Pd(OAc)₂ (5 mol%) + Tricyclohexylphosphine (PCy₃) (10 mol%)[1]
 - Note: Pd(dppf)Cl₂ is a robust alternative.

- Base: K_3PO_4 (3.0 eq, dissolved in minimal water)
- Solvent: Toluene/Water (20:1 v/v)

Step-by-Step Procedure:

- Setup: In a dry 3-neck round-bottom flask equipped with a condenser and argon inlet, charge 4-bromo-2-methylaniline (1.0 g) and cyclopropylboronic acid (0.60 g).
- Solvent Addition: Add Toluene (15 mL) and degas the solution by bubbling Argon for 10 minutes.
- Catalyst Addition: Add $Pd(OAc)_2$ (60 mg) and PCy_3 (150 mg). Stir for 5 minutes until the catalyst is dispersed.
- Base Addition: Add the aqueous K_3PO_4 solution (3.4 g in 2 mL H_2O).
- Reaction: Heat the mixture to 100°C (Reflux) under Argon for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 186/188) and appearance of product (m/z 148 $[M+H]^+$).
- Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 20 mL) followed by brine. Dry organic layer over Na_2SO_4 .
- Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO_2 , Hexanes/EtOAc gradient 9:1 to 4:1).
- Yield: Expect 75–85% yield as a pale yellow/brown oil.

Protocol B: Synthesis of Urea-Linked Kinase Inhibitor (Example)

Objective: Couple the aniline to an isocyanate to form a Type II Kinase Inhibitor motif.

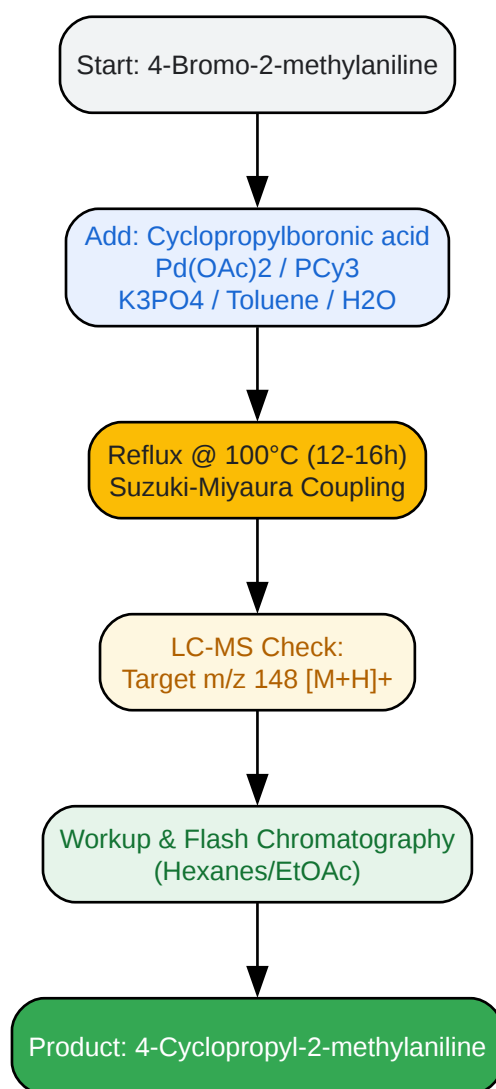
Step-by-Step Procedure:

- Activation: Dissolve the heterocyclic amine partner (e.g., an amino-pyridine or amino-pyrazole) in anhydrous THF. Add CDI (Carbonyldiimidazole) (1.2 eq) and stir at 60°C for 2

hours to form the reactive acyl-imidazole intermediate.

- Coupling: Add **4-Cyclopropyl-2-methylaniline** (1.0 eq) directly to the reaction mixture.
- Completion: Stir at 60°C for an additional 4–6 hours.
- Isolation: The urea product often precipitates upon cooling or addition of water. Filter and wash with ether.

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Step-by-step synthesis workflow for generating the aniline intermediate.

Safety & Handling

- Toxicity: Anilines are generally toxic by inhalation, ingestion, and skin absorption. They may cause methemoglobinemia.
- Handling: Always handle in a fume hood wearing nitrile gloves and safety glasses.
- Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening of color).

References

- Patent CN108026039A. (2018). Novel Carbocyclic Compounds as RORy Modulators. Google Patents.
- Wallace, D. J., & Chen, C. (2002).[1] Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions.[1] Tetrahedron Letters, 43(39), 6987-6990.
- PubChem. (n.d.).[2] **4-Cyclopropyl-2-methylaniline** (Compound Summary).[3][4][5][6] National Library of Medicine.
- AZD6703 Context. (2012). Discovery of N-cyclopropyl-4-methyl-3-[...]. ResearchGate (Snippet).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. audreyli.com [audreyli.com]
- 2. [N-cyclopropyl-2-methylaniline | C10H13N | CID 55284437 - PubChem](https://pubchem.ncbi.nlm.nih.gov/compound/N-cyclopropyl-2-methylaniline) [pubchem.ncbi.nlm.nih.gov]
- 3. [1529288-48-9,2-bromo-5-chloro-3-fluorobenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced](#)

Contact our Ph.D. Support Team for a compatibility check